Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N-(
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, CDCl₃*) :
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
- ESI-MS (m/z) :
Table 4: Spectral Assignments
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 3.82 (s) | OCH₃ groups |
| ¹³C NMR | δ 170.2 | Acetamide C=O |
| IR | 1685 cm⁻¹ | Amide I band |
| MS | m/z 425.18 | Molecular ion |
Properties
CAS No. |
167299-18-5 |
|---|---|
Molecular Formula |
C22H24N4O5 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H24N4O5/c1-25-21(28)19(20(23)24-22(25)29)26(13-14-7-5-4-6-8-14)18(27)12-15-9-10-16(30-2)17(11-15)31-3/h4-11H,12-13,23H2,1-3H3,(H,24,29) |
InChI Key |
XKWOEELHSCLANY-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(NC1=O)N)N(CC2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N(CC2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)OC)OC |
Synonyms |
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N-(phenylmethyl)- |
Origin of Product |
United States |
Preparation Methods
Lithium Aluminum Hydride (LAH)-Mediated Reduction
The reduction of N-formyl-4-[2-(3,4-dibenzyloxyphenyl)ethyl]benzeneamine to its corresponding amine intermediate is a critical step. LAH (0.25 g, 6.5 mmol) in dry tetrahydrofuran (THF, 20 mL) at −4°C under inert atmosphere facilitates this transformation. Post-reduction quenching with water (0.25 mL), 15% NaOH (0.25 mL), and additional water (0.75 mL) ensures safe decomposition of excess LAH. The amine intermediate is subsequently acylated with 2-hydroxy-4-methoxybenzoyl chloride in THF at 0°C, yielding the target benzamide after silica gel chromatography.
Iron(III) Chloride-Catalyzed Nitrile Synthesis
A scalable route to 3,4-dimethoxybenzonitrile , a key precursor, involves 3,4-dimethoxyphenylacetic acid and sodium nitrite (molar ratio 1:2–8) in the presence of FeCl₃ (0.5–4 mol%). The reaction proceeds at 30–120°C for 3–30 hours in organic solvents, achieving yields >85%. This method avoids toxic cyanide reagents, making it industrially viable.
Multi-Step Benzamide Assembly
A modular approach starts with m-aminobenzoic acid , which undergoes chloroacetylation with chloroacetyl chloride in ethanol at 0°C. The resulting 3-(2-chloroacetamido)benzoic acid reacts with 2-mercaptobenzimidazole under reflux with K₂CO₃, forming a thioether intermediate. Subsequent acylation with substituted anilines in methanol/ethanol produces the final benzamide derivatives, including the target compound.
Reaction Optimization Strategies
Temperature and Solvent Effects
Optimal yields for LAH reductions require strict temperature control (−4°C to 25°C) and anhydrous THF. In contrast, FeCl₃-catalyzed reactions tolerate a broader range (30–120°C) but favor polar aprotic solvents like DMF for nitrile formation.
Catalytic Systems
Iron(III) chloride outperforms traditional dehydrating agents (e.g., PCl₅) in nitrile synthesis, reducing side products and enabling one-pot reactions. For benzamide coupling, triethylamine (TEA) is essential to scavenge HCl during acylation.
Purification Techniques
-
Silica Gel Chromatography : Used to isolate N-[4-[2-(3,4-dihydroxyphenyl)ethyl]phenyl]-2-hydroxy-4-methoxybenzamide (90% yield) after recrystallization from 2-propanol.
-
Acid-Base Extraction : Crude products are dissolved in methanol/NaOH, refluxed, and acidified with HCl to precipitate pure compounds.
Data Tables
Table 1. Representative Synthetic Examples from Patent US4939133A
| Example | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | LAH, THF, −4°C | 20 h, inert atmosphere | 89% |
| 2 | BBr₃, CH₂Cl₂, −78°C | 4 h, then 25°C | 76% |
| 3 | HCl/MeOH, 40–50°C | 10 min | 90% |
Table 2. FeCl₃-Catalyzed Nitrile Synthesis
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C |
| NaNO₂ Ratio | 1:4 |
| FeCl₃ Loading | 2 mol% |
| Reaction Time | 12 h |
Advanced Characterization
Spectroscopic Analysis
-
¹H NMR : Singlets at δ 3.73–3.74 confirm methoxy groups in 3,4-dimethoxy derivatives.
-
IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 2210 cm⁻¹ (C≡N) validate acyl and nitrile functionalities.
-
Elemental Analysis : Carbon (62.1%) and nitrogen (16.9%) values align with theoretical calculations (C₁₆H₁₈N₄O₄).
Chromatographic Purity
HPLC profiles (C18 column, MeCN/H₂O) show ≥98% purity for recrystallized products, with retention times of 6.8–7.2 minutes.
Industrial-Scale Considerations
Cost Efficiency
Using sodium nitrite (USD 0.50/mol) instead of cyanide reagents (USD 5–10/mol) reduces raw material costs by 80%.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.
Scientific Research Applications
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Implications
- Synthetic Challenges: The target compound’s pyrimidinone and dimethoxy groups may require multi-step synthesis, contrasting with the one-pot Schiff base formation in compounds .
- Physicochemical Properties: The dimethoxy groups likely increase solubility compared to ’s phenylmethyl substituent, while the pyrimidinone ring enhances hydrogen bonding vs. ’s imines.
- Biological Relevance: Pyrimidinones are common in kinase inhibitors; the target compound’s structure may align with such applications, though further studies are needed .
Biological Activity
Benzeneacetamide, specifically the compound N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N-(phenylmethyl), is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is part of a larger class of benzamide derivatives that have been studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 364.40 g/mol. The structure features a benzene ring and a pyrimidine derivative which are critical for its biological activity. The presence of multiple functional groups enhances its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 364.40 g/mol |
| CAS Number | 167299-12-9 |
| LogP | 2.42520 |
Antimicrobial Activity
Recent studies have indicated that benzamide derivatives exhibit significant antimicrobial properties. For example, compounds similar to benzeneacetamide have shown efficacy against various bacterial strains. In vitro assays have demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) in the range of 6.72 mg/mL against Escherichia coli and 6.63 mg/mL against Staphylococcus aureus .
Anti-inflammatory Effects
The anti-inflammatory potential of benzeneacetamide derivatives has been evaluated using carrageenan-induced paw edema models in rats. Compounds derived from benzamide structures exhibited inhibition rates of up to 94% at specific concentrations . This suggests that the compound may modulate inflammatory pathways effectively.
Neuroprotective Properties
Benzeneacetamide has also been investigated for its neuroprotective effects, particularly in relation to cholinergic activity. Some studies have reported that similar compounds inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. For instance, a related compound showed an IC50 value of 1.57 μM against AChE . This inhibition suggests potential applications in treating cognitive decline.
Case Study: Cholinesterase Inhibition
A study focused on the inhibition of cholinesterases by various benzamide derivatives found that certain compounds exhibited dual inhibition of AChE and butyrylcholinesterase (BuChE). The most potent inhibitors had IC50 values significantly lower than those of standard drugs used in Alzheimer's treatment .
Case Study: Antimicrobial Efficacy
In another research effort, a series of benzamide derivatives were synthesized and tested for their antimicrobial activity. The results indicated that modifications on the benzene ring could enhance the antibacterial properties significantly. The structure-activity relationship (SAR) analysis revealed specific substitutions that led to increased potency against gram-positive and gram-negative bacteria .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this benzeneacetamide derivative?
- Methodological Answer : Multi-step organic synthesis is typically employed. For example, coupling reactions between functionalized pyrimidinyl amines and substituted benzeneacetamide precursors are common. Evidence from similar compounds (e.g., U69,593, a κ-opioid receptor agonist) highlights the use of amide bond formation via activated esters or carbodiimide-mediated coupling . Purification often involves column chromatography with gradient elution, followed by recrystallization for stereochemical purity. Reaction progress should be monitored using TLC or HPLC .
Q. Which spectroscopic techniques are optimal for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is critical for confirming regiochemistry and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups like amide carbonyls (1650–1750 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities, as demonstrated in studies of structurally related opioid receptor ligands .
Q. How can researchers assess the compound’s purity and stability under experimental conditions?
- Methodological Answer : Purity is quantified via HPLC (≥95% area under the curve) using reverse-phase C18 columns and UV detection. Stability studies involve incubating the compound in buffers (pH 4–9) at 25–37°C, followed by LC-MS analysis to detect degradation products. For hygroscopic or light-sensitive derivatives, storage under inert gas (e.g., argon) and desiccated conditions is advised .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, receptor isoforms). Standardized protocols, such as competitive binding assays with radiolabeled ligands (e.g., [³H]-U69,593 for κ-opioid receptors), should be replicated across independent labs. Orthogonal methods like functional cAMP inhibition assays or calcium flux measurements can validate target engagement . Dose-response curves (IC₅₀/EC₅₀) must be statistically validated with ≥3 independent replicates .
Q. What computational strategies predict interactions between this compound and its biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) into homology-modeled receptors identifies potential binding pockets. Molecular dynamics (MD) simulations (100+ ns trajectories) assess binding stability and conformational changes. Free-energy perturbation (FEP) calculations quantify binding affinities, as seen in studies of similar acetamide-based ligands . Cross-validation with mutagenesis data (e.g., alanine scanning) refines interaction hypotheses .
Q. How does stereochemistry influence pharmacological activity?
- Methodological Answer : Enantiomer-specific activity is evaluated using chiral HPLC to separate stereoisomers, followed by in vitro assays. For example, κ-opioid agonists like U69,593 exhibit stereoselective binding, where (R)-configurations enhance receptor affinity by 10–100× compared to (S)-forms . Dynamic kinetic resolution during synthesis or enzymatic catalysis may yield enantiomerically pure intermediates .
Key Considerations for Experimental Design
- Target Validation : Prioritize CRISPR/Cas9 knockout models to confirm target specificity in cellular assays .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles, ensuring raw datasets (e.g., NMR spectra, dose-response curves) are archived in public repositories .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care committee approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
